molecular formula C20H21N3O4S B2624095 ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-02-6

ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2624095
CAS No.: 864927-02-6
M. Wt: 399.47
InChI Key: WTNJBEUIQMSFLF-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a cyano group at position 3, a phenoxypropanamido substituent at position 2, and an ethyl ester at position 6. This structural framework is associated with biological activity, particularly in anticancer research, due to its resemblance to microtubule-targeting agents . The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution steps, as seen in analogous pyridine derivatives .

Properties

IUPAC Name

ethyl 3-cyano-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-26-20(25)23-10-8-15-16(12-21)19(28-17(15)13-23)22-18(24)9-11-27-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNJBEUIQMSFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H21N3O3S
  • Molecular Weight : 335.42 g/mol
  • CAS Number : 864927-05-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and responding to stressors.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from key research studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study AHeLa78.72Induction of apoptosis
Study BPC-349.79Inhibition of cell proliferation
Study CRKO60.70Cell cycle arrest at G1 phase

These studies indicate that the compound exhibits potent cytotoxicity against human cancer cell lines, with varying degrees of effectiveness.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects in vitro. The compound was tested using lipopolysaccharide (LPS)-stimulated macrophages and showed a reduction in pro-inflammatory cytokine production.

Case Studies

  • Case Study on Cancer Cell Lines :
    A comprehensive evaluation was conducted on the efficacy of this compound against five different human tumor cell lines (RKO, A-549, MCF-7, PC-3, HeLa). The study revealed that the compound significantly inhibited cell growth with IC50 values ranging from 49.79 µM to 78.72 µM across different lines.
  • Anti-inflammatory Mechanism :
    In a separate investigation focusing on its anti-inflammatory properties, the compound was found to inhibit the production of TNF-alpha and IL-6 in LPS-stimulated RAW264.7 macrophages. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Examples :

  • tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Similarity: 0.71) .
  • tert-Butyl 2-formyl analog (Similarity: 0.69) .
    Key Differences :
  • Lack of cyano or phenoxypropanamido groups reduces structural complexity. Utility: Serve as intermediates in drug synthesis due to the Boc group’s stability .

Boc-Protected Amino Derivative

Structure: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (C₁₅H₂₂N₂O₄S) . Key Differences:

  • Amino group at position 2 instead of phenoxypropanamido.
  • Boc protection at position 6 modifies solubility and reactivity.

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